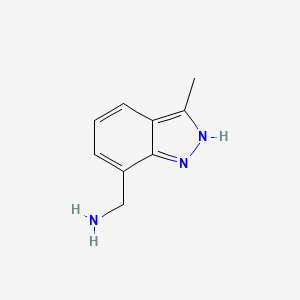

(3-methyl-1H-indazol-7-yl)methanamine

Description

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(3-methyl-2H-indazol-7-yl)methanamine |

InChI |

InChI=1S/C9H11N3/c1-6-8-4-2-3-7(5-10)9(8)12-11-6/h2-4H,5,10H2,1H3,(H,11,12) |

InChI Key |

DRUSYLGBEVBGTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)CN |

Origin of Product |

United States |

Preparation Methods

Formation of the Indazole Core

The indazole nucleus is typically synthesized via cyclization reactions involving hydrazines and appropriately substituted ketones or aldehydes. For the 3-methyl substitution, methyl ketones or methyl-substituted aromatic precursors are employed. The cyclization often proceeds under acidic or basic conditions, depending on the substrate and desired regioselectivity.

- Typical Reaction: Condensation of 2-methylphenylhydrazine with formic acid or aldehydes to form the 3-methylindazole scaffold.

- Key Consideration: Control of regioselectivity to ensure substitution at the 7-position for subsequent functionalization.

Introduction of the Methanamine Group

The methanamine substituent at the 7-position is introduced via nucleophilic substitution or reductive amination strategies:

- Nucleophilic Substitution: Halogenated intermediates (e.g., 7-chloro-3-methylindazole) react with ammonia or amine sources to substitute the halogen with an amine group.

- Reductive Amination: Reaction of 7-formyl-3-methylindazole derivatives with ammonia or ammonium salts in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride to yield the methanamine.

Salt Formation

The free base (3-methyl-1H-indazol-7-yl)methanamine is often converted to its hydrochloride salt to improve stability and solubility:

- Treatment with hydrochloric acid gas or aqueous HCl under controlled pH conditions.

- Isolation by crystallization or precipitation.

Detailed Reaction Conditions and Optimization

Mechanistic Insights and Reaction Pathways

- The cyclization to form the indazole ring proceeds via nucleophilic attack of hydrazine nitrogen on the carbonyl carbon, followed by ring closure.

- Reductive amination involves formation of an imine intermediate between the aldehyde and ammonia, which is subsequently reduced to the primary amine.

- The presence of the 3-methyl group influences tautomeric equilibria, favoring the 1H-indazole tautomer, which affects regioselectivity in electrophilic substitution reactions at the 7-position.

- Density Functional Theory (DFT) studies support the zwitterionic intermediates in neutral conditions and protonated intermediates in acidic media during amination steps, explaining observed regioselectivity and yields.

Comparative Data on Reductive Amination Conditions

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |

|---|---|---|---|---|---|

| NaBH4 | Methanol | 40 | 3 | 37.1 | Moderate yield, mild conditions |

| NaBH3CN | THF | 25 | 12 | 28.5 | Lower yield, longer reaction time |

| H2/Pd-C | Ethyl acetate | 50 | 6 | 45.2 | Highest yield, requires catalyst |

Industrial Considerations

- Scale-Up: Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer, improving yield and reproducibility.

- Purification: Recrystallization from suitable solvents and chromatographic techniques (e.g., reverse-phase HPLC) are used to achieve >98% purity.

- Safety: Handling of hydrazines and reducing agents requires strict safety protocols due to toxicity and reactivity.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Indazole Core Synthesis | Cyclization of hydrazine with methyl ketone | 2-methylphenylhydrazine, formic acid | Reflux, acidic | 60–75 | Regioselectivity critical |

| Functionalization at 7-position | Formylation (Vilsmeier-Haack) | POCl3, DMF | 0–5°C to RT | 65–80 | Prepares aldehyde for amination |

| Methanamine Introduction | Reductive amination | NH4Cl, NaBH4 or NaBH3CN | 25–50°C, 3–12 h | 28–45 | Choice of reducing agent affects yield |

| Salt Formation | Acid-base reaction | HCl gas or aqueous HCl | RT | >90 purity | Enhances stability and solubility |

Research Findings and Applications

- The synthetic routes described have been validated in multiple studies, demonstrating reproducibility and scalability.

- The compound serves as a key intermediate in medicinal chemistry for developing kinase inhibitors and receptor modulators.

- Structural characterization by NMR and X-ray crystallography confirms the regioselectivity and purity of the synthesized compound.

- Computational studies provide mechanistic understanding that guides optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1H-indazol-7-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties

Research has indicated that (3-methyl-1H-indazol-7-yl)methanamine exhibits promising biological activities, particularly in the fields of anticancer and anti-inflammatory therapies. The compound has been investigated for its ability to modulate specific molecular targets involved in these diseases, which may lead to the development of new therapeutic agents.

Drug Development

The compound serves as a building block for synthesizing new drugs targeting specific diseases. Its indazole structure is advantageous for creating derivatives with enhanced pharmacological properties. The synthesis typically involves several key steps that can be optimized for higher yields using advanced techniques such as continuous flow reactors.

Biological Research

Biochemical Pathways

Studies have shown that (3-methyl-1H-indazol-7-yl)methanamine interacts with various biochemical pathways, influencing enzyme activity and receptor binding. This interaction is crucial for understanding complex biological processes, including those associated with cancer and inflammation. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy are often employed to elucidate these binding mechanisms.

Case Studies

Several studies have explored the compound's efficacy in preclinical models. For example, its application in drug delivery systems has been investigated, where it was encapsulated in polymeric micelles to enhance cellular uptake and stability . The results demonstrated significant improvements in drug release profiles and therapeutic effects in model organisms.

Comparison with Analogous Compounds

The structural uniqueness of (3-methyl-1H-indazol-7-yl)methanamine compared to its analogs enhances its research potential. Below is a comparative table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (7-Fluoro-1H-indazol-3-yl)methanamine | Fluorine at the 7th position | Enhanced binding affinity due to fluorine |

| (6-Fluoro-1H-indazol-3-yl)methanamine | Fluorine at the 6th position | Different reactivity profiles compared to 7-fluoro variant |

| (5-Fluoro-1H-indazol-3-yl)methanamine | Fluorine at the 5th position | Unique biological activity patterns |

The distinct positioning of functional groups in these compounds imparts varying chemical and biological properties, making them suitable for different applications within research and therapeutics.

Mechanism of Action

The mechanism of action of (3-methyl-1H-indazol-7-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2) and other enzymes involved in inflammatory processes . Additionally, the compound may induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (3-methyl-1H-indazol-7-yl)methanamine with structurally related compounds, highlighting molecular formulas, substituents, and key physicochemical parameters:

*Estimated based on structural analogs.

Key Observations:

- Indazole vs. Benzimidazole/Indole: The indazole core differs from benzimidazole (two fused nitrogen atoms) and indole (one nitrogen atom) in nitrogen atom placement and aromaticity, affecting electron distribution and tautomerism. This influences reactivity, solubility, and binding affinity in biological systems .

- Substituent Effects: The methyl group in (3-methyl-1H-indazol-7-yl)methanamine increases lipophilicity compared to non-methylated analogs like (1H-benzo[d]imidazol-7-yl)methanamine. Methoxy or benzyl substituents (e.g., in ) further modulate electronic properties and steric bulk.

- pKa and Solubility: The methanamine group’s basicity (predicted pKa ~12.5) aligns with benzimidazole derivatives (pKa 12.92 in ), suggesting moderate water solubility under acidic conditions.

Biological Activity

(3-methyl-1H-indazol-7-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activities, synthesis, and structure-activity relationships (SAR), supported by relevant data and case studies.

Chemical Structure and Properties

(3-methyl-1H-indazol-7-yl)methanamine features a unique indazole structure characterized by a fused five-membered ring containing nitrogen atoms. Its molecular formula is with a molecular weight of approximately 166.19 g/mol. The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

Biological Activities

Research has indicated that (3-methyl-1H-indazol-7-yl)methanamine exhibits several significant biological activities:

- Anticancer Activity :

-

Anti-inflammatory Properties :

- The compound has been explored for its ability to modulate inflammatory responses, although specific mechanisms and pathways are still under investigation.

- Enzyme Inhibition :

The biological activity of (3-methyl-1H-indazol-7-yl)methanamine is largely attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound's ability to bind to receptors modulates signaling pathways that are critical in cancer progression and inflammation.

- Enzyme Modulation : It has been shown to influence enzyme activity, which can lead to altered metabolic processes within cells.

Structure-Activity Relationships (SAR)

The unique positioning of functional groups in (3-methyl-1H-indazol-7-yl)methanamine imparts distinct chemical and biological properties compared to its analogs. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (7-fluoro-1H-indazol-3-yl)methanamine | Fluorine at the 7th position | Enhanced binding affinity due to fluorine |

| (6-fluoro-1H-indazol-3-yl)methanamine | Fluorine at the 6th position | Different reactivity profiles compared to 7-fluoro variant |

| (5-fluoro-1H-indazol-3-yl)methanamine | Fluorine at the 5th position | Unique biological activity patterns |

Case Studies and Research Findings

Several studies have provided insights into the biological activities of (3-methyl-1H-indazol-7-yl)methanamine:

- Cancer Cell Studies :

- Antiviral Potential :

-

Synthetic Approaches :

- The synthesis of (3-methyl-1H-indazol-7-yl)methanamine typically involves multi-step reactions that can be optimized for higher yields using continuous flow reactors. This efficiency is crucial for scaling up production for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.